Ethyl 2-(methylthio)nicotinate

Description

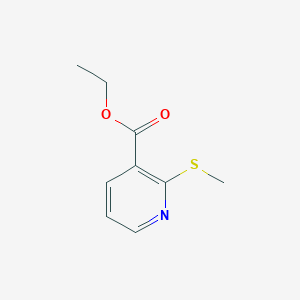

Ethyl 2-(methylthio)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methylthio (-SMe) group at the 2-position and an ester (-COOEt) group at the 3-position. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to its versatile reactivity. Its synthesis typically involves coupling reactions, such as diazonium salt intermediates reacting with sulfur-containing nucleophiles under controlled conditions, as demonstrated in the formation of related pyridine derivatives . The methylthio group enhances electron density in the pyridine ring, influencing regioselectivity in subsequent reactions, while the ethyl ester moiety provides hydrolytic stability compared to free carboxylic acids .

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

ethyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO2S/c1-3-12-9(11)7-5-4-6-10-8(7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

QONWNMSYCCNLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylthio)nicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinic acid with sodium methylthiolate in the presence of a base, followed by esterification with ethanol. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of 1,1,3,3-tetramethoxypropane and beta-aminocrotonic acid ester under mild conditions, which provides a high yield and purity suitable for large-scale production .

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reagents/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH, 0–5°C | Ethyl 2-(methylsulfinyl)nicotinate | 85–90% | Electrophilic oxidation at sulfur |

| mCPBA, CH₂Cl₂, 25°C | Ethyl 2-(methylsulfonyl)nicotinate | 75–80% | Radical-mediated oxidation |

This reactivity is critical for modulating electronic properties in drug discovery intermediates.

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes substitution reactions with nucleophiles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH₃ (g), MeOH, reflux | 6–8 hours, 60°C | 2-(Methylthio)nicotinamide | Precursor for heterocyclic systems |

| R-OH (primary alcohols), H₂SO₄ | Acid catalysis, 80–100°C | Alkyl 2-(methylthio)nicotinate esters | Lipophilicity tuning in prodrugs |

These substitutions preserve the pyridine ring’s integrity while modifying the ester functionality.

Hydrolysis Reactions

Controlled hydrolysis yields derivatives for further functionalization:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux, 12 hours

-

Product : 2-(Methylthio)nicotinic acid (95% purity).

Basic Hydrolysis

-

Conditions : 2M NaOH, EtOH/H₂O (1:1), 4 hours

-

Product : Sodium 2-(methylthio)nicotinate (quantitative yield) .

Reduction of the Carbonyl Group

Selective reduction of the ester carbonyl is achievable:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄, THF, 0°C | 2 hours, inert atm | Ethyl 2-(methylthio)nicotinol | Over-reduction of pyridine is avoided |

| NaBH₄/CeCl₃, MeOH | 25°C, 1 hour | Partial reduction observed | Low yield (30–40%) |

Pyridine Ring Functionalization

The pyridine ring participates in electrophilic substitution:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0°C

-

Product : Ethyl 2-(methylthio)-5-nitronicotinate (major regioisomer).

Halogenation

-

Reagent : NBS, AIBN, CCl₄

-

Product : Ethyl 2-(methylthio)-5-bromonicotinate (65% yield).

Cross-Coupling Reactions

The methylthio group facilitates palladium-catalyzed couplings:

| Reaction Type | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Ethyl 2-(aryl)-nicotinate derivatives | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated pyridine analogs | 60–75% |

Thermal Stability and Rearrangements

At temperatures >150°C, the compound undergoes:

-

Ester pyrolysis : Decarboxylation to form 2-(methylthio)nicotine analogs.

-

Thio-Claisen rearrangement : Observed in polar aprotic solvents (DMF, 120°C).

Scientific Research Applications

Ethyl 2-(methylthio)nicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential antifungal and antibacterial properties.

Industry: Utilized in the formulation of agrochemicals due to its pesticidal properties.

Mechanism of Action

The mechanism of action of ethyl 2-(methylthio)nicotinate involves its interaction with biological targets. For instance, its vasodilatory effect is thought to be mediated through the release of prostaglandin D2, which acts locally due to its short half-life . This leads to the dilation of peripheral blood vessels, enhancing blood flow at the site of application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | -SMe (2), -COOEt (3) | C₉H₁₁NO₂S | Methylthio, ethyl ester |

| Ethyl 2-chloro-6-methoxynicotinate | -Cl (2), -OMe (6), -COOEt (3) | C₁₀H₁₂ClNO₃ | Chloro, methoxy, ethyl ester |

| Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate | -O-(4-Cl-Ph-CO-NH₂) (2), -COOEt (3) | C₁₅H₁₃ClN₂O₄ | Phenoxy, carbamoyl, ethyl ester |

| Ethyl 2-((trimethylsilyl)ethynyl)nicotinate | -C≡C-SiMe₃ (2), -COOEt (3) | C₁₃H₁₇NO₂Si | Trimethylsilyl ethynyl, ethyl ester |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Ethyl 2-chloro-6-methoxynicotinate combines electron-withdrawing (-Cl) and electron-donating (-OMe) groups, altering reactivity compared to the purely electron-donating -SMe group in this compound .

- Steric Effects : The bulky trimethylsilyl ethynyl group in Ethyl 2-((trimethylsilyl)ethynyl)nicotinate restricts rotational freedom, impacting its participation in cycloaddition reactions .

- Hydrolytic Stability : Ethyl esters (e.g., this compound) are more stable under basic conditions than methyl esters, as shown in hydrolysis studies of related compounds .

Key Findings :

- Diazonium Chemistry : this compound is synthesized via diazonium intermediates, a method shared with ethyl acetoacetate derivatives but distinct from palladium-catalyzed cross-couplings used for ethynyl-substituted analogs .

- Hydrolysis to Carboxylic Acids : this compound undergoes smooth hydrolysis to 2-(methylthio)nicotinic acid under basic conditions, a property exploited in prodrug design . In contrast, chloro-substituted analogs (e.g., Ethyl 2-chloro-6-methoxynicotinate) resist hydrolysis due to electron-withdrawing effects .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(methylthio)nicotinate, and how can purity be validated?

Methodological Answer:

- Synthesis : A plausible route involves nucleophilic substitution at the 2-position of nicotinic acid derivatives. For example, methylthiolation via reaction with methyl disulfide in the presence of a base, followed by esterification with ethanol under acidic catalysis. Alternative methods may employ protecting groups for the pyridine nitrogen to avoid side reactions .

- Purity Validation :

- Chromatography : Use HPLC or GC-MS to assess chemical purity (>95% recommended for research-grade material).

- Spectroscopy : Confirm structure via -NMR (e.g., methylthio proton at δ ~2.5 ppm) and -NMR (ester carbonyl at ~165–170 ppm) .

- Elemental Analysis : Verify C, H, N, S composition to ±0.3% of theoretical values .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns. Compare with databases like NIST Chemistry WebBook for reference .

- NMR : Use -NMR to identify aromatic protons (6.5–8.5 ppm) and methylthio/methyl ester groups. -NMR resolves carbonyl (C=O) and aromatic carbons.

- IR Spectroscopy : Detect ester C=O stretch (~1720 cm) and C-S vibrations (~650 cm) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Variables : Test hydrolysis rates at pH 1–14 (buffered solutions) and temperatures (25–60°C). Include controls (e.g., inert atmosphere to exclude oxidation).

- Analytical Methods : Monitor degradation via HPLC with UV detection (λ = 260 nm for pyridine moiety). Use kinetic modeling (e.g., first-order decay) to calculate half-lives .

- Statistical Analysis : Apply ANOVA to compare degradation rates across pH groups, with post-hoc tests (e.g., Tukey’s HSD) .

- Data Interpretation : Correlate stability with pH to identify labile conditions (e.g., rapid hydrolysis in alkaline media due to ester cleavage) .

Q. What strategies resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Replication : Repeat experiments under identical conditions (catalyst, solvent, temperature) to confirm reproducibility .

- Control Experiments : Test reactivity of analogous compounds (e.g., methyl vs. ethyl esters) to isolate substituent effects.

- Literature Comparison : Conduct a systematic review (e.g., PRISMA guidelines) to aggregate data from peer-reviewed studies, highlighting variables like catalyst loading or solvent polarity .

- Advanced Analytics : Use in-situ IR or -NMR (if fluorinated analogs are used) to track reaction intermediates .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Software Selection : Perform density functional theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to model transition states and activation energies .

- Parameters : Optimize geometry of the methylthio group and pyridine ring. Calculate Fukui indices to identify electrophilic centers.

- Validation : Compare predicted reaction pathways (e.g., SAr vs. radical mechanisms) with experimental kinetic data .

Key Considerations for Ethical and Rigorous Research

- Ethical Compliance : Ensure safe handling of sulfur-containing compounds (ventilation, PPE) per SDS guidelines .

- Data Transparency : Document synthetic procedures, spectral data, and statistical analyses in supplementary materials for reproducibility .

- Systematic Reviews : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND synthesis") to ensure comprehensive literature coverage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.